
Copper, isotope of mass 64
説明
Fundamental Characteristics of Copper-64
Nuclear Properties and Decay Modes
Copper-64 demonstrates remarkable nuclear characteristics that distinguish it from other radioisotopes through its complex tri-modal decay scheme. The isotope undergoes radioactive decay through three distinct pathways, each contributing specific nuclear properties that enable diverse applications in nuclear medicine and scientific research. The nuclear decay characteristics of Copper-64 represent a unique phenomenon where a single radioisotope can decay through multiple competing pathways, resulting in different daughter nuclei depending on the specific decay mode selected. This tri-modal decay behavior makes Copper-64 particularly valuable for applications requiring both diagnostic imaging capabilities through positron emission and therapeutic potential through beta particle emission.
The nuclear stability of Copper-64 arises from its position in the nuclear chart, where the neutron-to-proton ratio creates an unstable configuration that seeks stability through multiple decay channels. Each decay pathway leads to stable daughter isotopes, with positron emission and electron capture both producing stable Nickel-64, while beta minus decay results in stable Zinc-64. The competition between these decay modes is governed by nuclear physics principles that determine the probability of each pathway occurring, resulting in the characteristic branching ratios that define the isotope's nuclear fingerprint.
Half-Life and Decay Branching Ratios
The radioactive half-life of Copper-64 has been precisely determined through extensive nuclear measurements to be 12.7 hours, representing an optimal timeframe for nuclear medicine applications. This half-life value, more precisely measured as 12.7004 hours in recent determinations, provides sufficient time for radiopharmaceutical preparation, transportation, and biological distribution while maintaining adequate radioactive intensity for imaging and therapeutic purposes. The 12.7-hour half-life corresponds to a total decay constant of approximately 1.51 × 10^-5 per second, enabling predictable radioactive decay calculations for practical applications.
The decay branching ratios of Copper-64 have been the subject of detailed nuclear physics investigations, with contemporary measurements providing refined values for each decay pathway. Current research establishes the branching ratios as follows: positron emission occurs in 17.9 percent of decay events, beta minus decay accounts for 38.48 percent of decays, and electron capture represents 43.1 percent of all decay events. These branching ratios demonstrate slight variations among different measurement studies, with some sources reporting positron emission at 17.52 percent and beta minus decay at 38.5 percent, reflecting the precision challenges inherent in nuclear decay measurements.
Decay Mode | Branching Ratio (%) | Daughter Isotope | Energy (MeV) |
---|---|---|---|
Positron Emission | 17.9 | Nickel-64 | 0.653 |
Beta Minus Decay | 38.48 | Zinc-64 | 0.579 |
Electron Capture | 43.1 | Nickel-64 | 1.675 |
Gamma/Internal Conversion | 0.475 | - | 1.35 |
Recent nuclear physics research has employed sophisticated measurement techniques including isotope dilution analysis combined with thermal ionization mass spectrometry to determine precise branching ratios. These investigations have revealed that the beta minus branching ratio of Copper-64 is 38.06 ± 0.30 percent, providing enhanced accuracy compared to earlier measurements. The precision of these measurements is crucial for nuclear medicine applications where accurate dose calculations and imaging quantification depend on precise knowledge of decay parameters.
Positron Emission and Beta Decay Energetics
The energetic characteristics of Copper-64 decay emissions provide essential information for understanding the isotope's imaging and therapeutic capabilities. Positron emission from Copper-64 occurs with a maximum energy of 653 kiloelectron volts and an average energy of 288 kiloelectron volts, creating positrons suitable for positron emission tomography imaging applications. The positron energy spectrum demonstrates favorable characteristics for medical imaging, with the 653 kiloelectron volt maximum energy providing adequate penetration while maintaining spatial resolution appropriate for clinical positron emission tomography scanners.
Beta minus particles emitted during Copper-64 decay carry energies that make them suitable for targeted radiotherapy applications. The beta minus decay pathway produces electrons with a maximum energy of 579 kiloelectron volts and an average energy of 191 kiloelectron volts, providing therapeutic radiation doses at cellular and tissue levels. The relatively low energy of these beta particles results in limited tissue penetration, typically ranging from 0.2 to 2.3 millimeters in soft tissue, making them ideal for targeted therapy applications where localized dose deposition is required.
The energy distribution of emitted particles follows characteristic beta decay spectra, with continuous energy distributions ranging from zero to the maximum energies specified for each decay mode. The average energies represent the mean values of these continuous distributions and are particularly important for dosimetric calculations in medical applications. The positron average energy of 288 kiloelectron volts contributes to the isotope's imaging characteristics, while the beta minus average energy of 191 kiloelectron volts determines the therapeutic dose distribution in targeted radiotherapy scenarios.
Gamma Radiation and Internal Conversion Pathways
Copper-64 exhibits minimal gamma radiation emission compared to its particle emissions, with only weak gamma ray production accompanying the decay process. The primary gamma ray emission occurs at 1345.8 kiloelectron volts with an extremely low abundance of 0.48 percent, making gamma radiation a minor component of the overall decay scheme. This low gamma ray emission intensity is advantageous for nuclear medicine applications, as it minimizes unwanted radiation exposure while maintaining the primary imaging and therapeutic capabilities provided by positron and beta emissions.
Internal conversion represents an alternative pathway to gamma ray emission, where nuclear energy is transferred directly to orbital electrons rather than being emitted as gamma radiation. The internal conversion process in Copper-64 contributes to the overall decay scheme with a probability of 0.475 percent, producing conversion electrons with energies corresponding to the nuclear transition energy minus the electron binding energy. These conversion electrons add to the overall electron emission from the isotope, contributing approximately 0.79 electrons or positrons per decay event when considering all emission pathways.
The characteristic X-rays produced following electron capture and internal conversion processes occur in the 7 to 8 kiloelectron volt energy range, corresponding to copper K-shell X-ray emissions. These low-energy X-rays have limited practical significance for imaging applications due to their low energy and high attenuation in tissue, but they contribute to the overall radiation spectrum characterizing Copper-64 decay. The annihilation radiation at 511 kiloelectron volts, produced when positrons interact with electrons, represents the most significant photon emission for imaging applications, occurring with 36 percent abundance corresponding to the positron emission branching ratio.
Isotopic Mass and Neutron-Proton Configuration
The atomic structure of Copper-64 reflects a precisely defined nuclear configuration consisting of 29 protons and 35 neutrons, resulting in a mass number of 64 atomic mass units. The exact atomic mass of Copper-64 has been determined through high-precision mass spectrometry to be 63.929764 atomic mass units, representing the combined mass of all nucleons corrected for nuclear binding energy effects. This atomic mass value provides the foundation for nuclear calculations including binding energy determinations, decay energy calculations, and nuclear reaction threshold calculations relevant to isotope production and utilization.
The neutron-to-proton ratio of 1.21 in Copper-64 places this isotope outside the valley of nuclear stability, necessitating radioactive decay to achieve a more stable nuclear configuration. The excess of neutrons relative to the stable copper isotopes drives the beta minus decay pathway, while the overall nuclear configuration enables both positron emission and electron capture as competing decay modes. The nuclear configuration creates an unstable system where multiple decay pathways become energetically favorable, resulting in the characteristic tri-modal decay behavior observed in Copper-64.
Nuclear binding energy calculations for Copper-64 demonstrate the energy relationships governing the various decay pathways available to this isotope. The total nuclear binding energy represents the energy required to completely separate all nucleons, while the decay energies for each pathway represent the energy differences between the parent nucleus and the respective daughter nuclei. These energy relationships determine the kinetic energies available to decay products and establish the thermodynamic driving forces for each decay mode.
The nuclear structure of Copper-64 can be understood through nuclear shell model considerations, where the odd numbers of both protons and neutrons create unpaired nucleons contributing to nuclear instability. The nuclear spin and parity of Copper-64 have been determined to be 1+, reflecting the coupling of unpaired proton and neutron angular momenta. This nuclear quantum state influences the decay pathways available and affects the emission characteristics of decay products, particularly the angular distributions and selection rules governing gamma ray emissions.
Comparative Analysis with Other Copper Isotopes
Copper isotopes demonstrate a diverse range of nuclear properties, with Copper-64 occupying a unique position among both stable and radioactive copper isotopes. Natural copper consists of two stable isotopes: Copper-63 with 69.15 percent abundance and Copper-65 with 30.85 percent abundance, both of which exhibit nuclear stability due to favorable neutron-to-proton ratios. The radioactive copper isotopes span a wide range of mass numbers from 52 to 82, with varying half-lives from milliseconds to days, providing a comprehensive family of isotopes for nuclear research and applications.
The half-life of Copper-64 at 12.7 hours represents an intermediate value among copper radioisotopes, longer than many lighter copper isotopes but shorter than Copper-67, which exhibits a half-life of 61.83 hours. This intermediate half-life provides practical advantages for nuclear medicine applications, offering sufficient time for radiopharmaceutical synthesis and biological distribution while maintaining adequate radioactive intensity for imaging and therapy. The comparison with other copper radioisotopes reveals that Copper-64 provides an optimal balance between practical handling time and radioactive utility.
Isotope | Mass Number | Half-Life | Primary Decay Mode | Applications |
---|---|---|---|---|
Copper-60 | 60 | 23.4 minutes | Positron Emission | Research |
Copper-61 | 61 | 3.32 hours | Positron Emission | Limited Clinical |
Copper-62 | 62 | 9.76 minutes | Positron Emission | Research |
Copper-64 | 64 | 12.7 hours | Mixed Decay | Clinical/Research |
Copper-67 | 67 | 61.83 hours | Beta Minus | Therapeutic |
The decay characteristics of Copper-64 distinguish it from other copper radioisotopes through its unique tri-modal decay scheme, while most other copper isotopes demonstrate single or dual decay pathways. Copper-60, Copper-61, and Copper-62 decay primarily through positron emission with varying half-lives, making them suitable for imaging applications but lacking the therapeutic beta emissions of Copper-64. Copper-67 provides pure beta minus decay with a longer half-life, making it suitable for therapeutic applications but lacking the imaging capabilities provided by positron emission.
The energy characteristics of Copper-64 emissions compare favorably with other copper isotopes for combined imaging and therapeutic applications. The positron energies from Copper-64 are comparable to those from other positron-emitting copper isotopes, while the additional beta minus emissions provide therapeutic capabilities not available from pure positron emitters. The longer half-life compared to Copper-60 and Copper-62 enables more complex radiopharmaceutical preparations and biological studies, while the shorter half-life compared to Copper-67 reduces long-term radiation exposure concerns in clinical applications.
特性
CAS番号 |
13981-25-4 |
---|---|
分子式 |
Cu |
分子量 |
63.929764 g/mol |
IUPAC名 |
copper-64 |
InChI |
InChI=1S/Cu/i1+0 |
InChIキー |
RYGMFSIKBFXOCR-IGMARMGPSA-N |
SMILES |
[Cu] |
異性体SMILES |
[64Cu] |
正規SMILES |
[Cu] |
同義語 |
64Cu radioisotope Copper-64 Cu-64 radioisotope |
製品の起源 |
United States |
準備方法
銅-64は、主に核反応を含むいくつかの方法で製造できます。最も一般的な方法には以下が含まれます。
原子炉生産: 銅-64は、銅-63を熱中性子で照射することで製造でき、反応({64}Cu)をもたらします。
サイクロトロン生産: 高比放射能の銅-64は、ニッケル-64を陽子で照射することで製造でき、反応({64}Cu)をもたらします。
代替方法: その他の方法には、亜鉛-64を高エネルギー中性子で照射する方法があり、反応({64}Zn(n,p){64}Cu)をもたらします.
化学反応の分析
科学的研究の応用
Oncologic Imaging
Copper-64 is primarily utilized in oncologic imaging due to its efficacy in PET scans. The isotope's ability to form complexes with biomolecules allows for targeted imaging of tumors. Notable applications include:
- Copper-64-labeled peptides : These are used for tumor receptor targeting, enhancing the specificity of imaging techniques .
- Copper-64-labeled monoclonal antibodies : These agents target specific tumor antigens, providing detailed images of cancerous growths .
- Nanoparticles : Copper-64 can be conjugated to nanoparticles for enhanced tumor targeting and imaging capabilities .
Theranostic Applications
The dual capability of Copper-64 for both diagnosis and therapy has led to its classification as a theranostic agent. This approach allows clinicians to tailor treatment based on specific imaging results. Key areas of research include:
- Targeted radiotherapy : Utilizing the beta emissions from for localized treatment of tumors while simultaneously providing diagnostic imaging .
- Clinical trials : Ongoing studies are evaluating the effectiveness of -ATSM (a hypoxia imaging agent) in various cancers, with promising results leading to FDA approval for investigational use .
Biological Potential
Research has demonstrated that Copper-64 complexes exhibit a range of biological activities, including:
- Anticancer properties : Studies have shown that certain copper complexes can induce cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .
- Antimicrobial effects : Copper complexes have been explored for their potential as antimicrobial agents, showcasing their versatility in medical applications .
- Enzyme inhibition : Some copper-based compounds have been identified as effective enzyme inhibitors, contributing to their therapeutic potential .
Production Techniques
The production of Copper-64 is critical for its application in medical settings. Traditional methods involve cyclotron production; however, innovative techniques such as laser-driven proton accelerators are being researched to enhance production efficiency and reduce costs . These advancements could lead to more accessible radiopharmaceuticals for clinical use.
Case Studies
- Clinical Application of -ATSM :
- Targeted Therapy in Prostate Cancer :
作用機序
銅-64は、主にその放射性崩壊によって効果を発揮します。PETイメージングでは、銅-64から放出された陽電子は、体内の電子と相互作用して、PETスキャナーによって検出されるガンマ線を生成します。 これにより、生物学的プロセスの高解像度イメージングが可能になります .
放射線療法では、銅-64から放出されたベータ粒子は、がん細胞のDNAに損傷を与え、細胞死を引き起こします。 銅-64のがん細胞への特異的な標的化は、これらの細胞の表面で過剰発現している受容体に結合する分子に結合させることで実現します .
類似化合物との比較
Key Observations :
- Stable Isotopes (⁶³Cu, ⁶⁵Cu) : These dominate natural copper (99.9% combined abundance) and are critical in geochemical and environmental studies. Their isotopic ratios (e.g., δ⁶⁵Cu) are analyzed via MC-ICP-MS or TIMS to trace ore formation, biological cycling, and anthropogenic pollution .
- ⁶⁴Cu : Its intermediate half-life and dual decay modes allow for versatile medical applications. For example, ⁶⁴Cu-ATSM accumulates in hypoxic tumor regions, enabling PET imaging and dose delivery for radiotherapy .
- ⁶⁷Cu : Primarily a β⁻ emitter with a longer half-life, it is less commonly used due to logistical challenges in clinical settings.
Analytical Challenges and Methodologies
- Stable Isotopes : Precise measurement of ⁶³Cu/⁶⁵Cu ratios requires advanced techniques like MC-ICP-MS with double-spike correction. Challenges include matrix interference and organic complexation in seawater, which complicates separation .
- ⁶⁴Cu : Radiochemical purity is critical. Quality control involves gamma spectroscopy to assess impurities (e.g., ⁶¹Cu, ⁶⁶Cu) and radiometric assays to confirm specific activity .
Comparative Radiopharmaceutical Performance
⁶⁴Cu-labeled compounds outperform other copper isotopes in clinical versatility:
- ⁶⁴Cu-ATSM : Validated in multicenter trials for hypoxia imaging, with an FDA investigational approval .
- ⁶⁴Cu-DOTA-TATE : Targets somatostatin receptors in neuroendocrine tumors, offering higher resolution than ⁶⁸Ga-based agents due to longer half-life .
- ⁶⁴Cu-Labeled Nanoparticles: Enable prolonged tumor retention, ideal for slow-clearing malignancies .
Notes
- Analytical Challenges : Copper’s strong organic complexation in environmental samples necessitates rigorous chromatographic separation (e.g., TEVA™ resin) prior to isotopic analysis .
- Standardization : Discrepancies in ⁶³Cu/⁶⁵Cu ratios between laboratories (e.g., NIST SRM976: 2.2440 vs. NRC Canada: 2.2412) underscore the need for international calibration efforts .
生物活性
Copper-64 () is a cyclotron-produced radionuclide with significant applications in medical imaging and targeted therapy, particularly in oncology. Its unique decay properties and biological interactions make it a valuable tool in both diagnostics and therapeutics, often referred to as a theranostic agent. This article explores the biological activity of , its mechanisms of action, and its clinical implications.
Copper-64 has a half-life of approximately 12.7 hours, decaying through positron emission (), beta emission (), and electron capture (). This decay profile allows for effective positron emission tomography (PET) imaging while also delivering therapeutic radiation to target tissues .
The isotopic form is particularly notable for its stability and ability to form complexes with various biomolecules, enhancing its uptake in cancerous tissues . The biological half-life varies depending on the specific compound and the biological environment, which can influence the distribution and clearance rates from the body.
Cellular Uptake
The uptake of into cells primarily occurs via the copper transporter 1 (CTR1), which facilitates its entry into both normal and malignant cells. Once inside, can localize in various organelles, including mitochondria and the nucleus, where it can interact with DNA . Notably, tumor cells exhibit a distinct behavior; tends to accumulate in their nuclei more than in normal cells, which may enhance its therapeutic effects while minimizing toxicity to healthy tissues .
Therapeutic Effects
The radiotherapeutic potential of arises from its ability to induce DNA damage in cancer cells through localized radiation exposure. Studies have demonstrated that can effectively target malignant tissues, leading to cell death while sparing adjacent healthy cells . This selective targeting is particularly beneficial in treating cancers such as prostate cancer, where has shown promising results in preclinical models .
Imaging
The primary clinical application of is in PET imaging. Its favorable decay characteristics allow for high-resolution imaging of tumors. For instance, studies have indicated that can be utilized to monitor tumor progression and response to therapy by tracking changes in uptake over time .
Radiotherapy
In addition to imaging, is being investigated as a radiotherapeutic agent. Its ability to deliver targeted radiation makes it suitable for use in conjunction with other therapies or as a standalone treatment for certain types of cancer. Clinical trials are ongoing to assess its efficacy and safety in various cancer types .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of in different contexts:
- Prostate Cancer : A study demonstrated that prostate cancer cell lines showed varying uptake levels of , with hormone-sensitive lines exhibiting higher uptake compared to castration-resistant lines .
- Breast Cancer : In vivo studies using xenograft models have shown that antibodies labeled with successfully targeted EphB4 expression in breast cancer, indicating potential for personalized therapy approaches .
- Biodistribution Studies : Research has shown that after administration, exhibits rapid clearance from the bloodstream with significant accumulation in the liver, which is crucial for understanding dosimetry and optimizing therapeutic protocols .
Data Tables
Property | Value |
---|---|
Half-life | 12.7 hours |
Positron emission | 17.5% |
Beta emission | 39% |
Electron capture | 43.5% |
Maximum beta energy | 0.66 MeV |
Clinical Application | Description |
---|---|
PET Imaging | High-resolution imaging of tumors |
Targeted Radiotherapy | Localized radiation delivery to malignant cells |
Q & A
Q. How is the natural abundance of copper isotopes calculated, and why does the average atomic mass differ from individual isotope masses?
The natural abundance of copper isotopes (e.g., and ) is determined using weighted average calculations. Let represent the fractional abundance of (mass = 62.93 amu) and for (mass = 64.93 amu). The equation yields (69.17% ) and (30.83% ). This accounts for copper’s atomic mass of 63.55 amu, which is closer to due to its higher abundance .
Q. What analytical methods are used to determine copper isotope ratios in geological samples?
Isotope ratio mass spectrometry (IRMS) and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) are standard. These techniques measure deviations in / ratios relative to certified reference materials (e.g., ERM-AE633). Precision reaches ±0.05‰ (2σ), enabling applications in ore provenance and environmental studies .
Advanced Research Questions
Q. How can copper isotope fractionation during prehistoric smelting inform archaeometallurgical studies?
Experimental smelting of sulfide ores (e.g., from Bronze Age sites) reveals isotopic fractionation patterns. For example, matte and slag phases exhibit offsets of up to 2‰ due to redox-driven partitioning. MC-ICP-MS analysis of 98 samples showed that copper metal retains near-primary isotopic signatures, aiding provenance reconstruction. This requires controlled lab conditions (e.g., 1200°C furnace, argon atmosphere) and phase-specific sampling .
Q. What challenges arise in using 64Cu^{64}\text{Cu}64Cu-labeled peptides for PET imaging of CXCR4 in cancer?
-T140-2D, a peptide antagonist, binds CXCR4 with high specificity but faces biodistribution issues. Despite a radiochemical yield of 86 ± 3%, hepatic and renal uptake limits tumor-to-background ratios. Methodological solutions include using low-specific-activity formulations (0.28–0.30 mCi/µg) to reduce nonspecific binding and modifying chelators (e.g., cross-bridged DOTA) for improved in vivo stability .
Q. How do copper isotopes elucidate the thermal history of porphyry deposits in tectonic studies?
Thermochronology combines / ratios with closure temperatures (e.g., ~300°C for chalcopyrite) to model ore body cooling rates. For example, samples from the Mitterberg region (Austria) showed isotopic shifts correlating with uplift stages, dated via /. This links isotopic data to tectonic events, with analytical uncertainties <0.1‰ .
Q. Why do discrepancies occur in copper isotope data between archaeological artifacts and ore databases?
Lead isotope mixing models (e.g., for Lapithos artifacts) sometimes conflict with ore signatures due to anthropogenic fractionation during smelting or alloying. Resolving this requires integrating values with trace-element ratios (e.g., As/Sb) and XRD phase analysis to identify post-depositional alterations .
Methodological Resources
- Isotopic Standards : ERM-AE633 (Cu) and IRMM-3702 (Zn) ensure data comparability .
- Software : R scripts (e.g., for time-temperature plots in smelting experiments) and Mathematica’s
IsotopeData
function model decay chains (e.g., → /) . - Instrumentation : High-resolution sector-field ICP-MS for low-abundance isotope detection (e.g., in tracer studies) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。